Methyl 3,5-dichloro-4-hydroxybenzoate
Overview
Description
Methyl 3,5-dichloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6Cl2O3 and a molecular weight of 221.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with a methyl ester functional group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Scientific Research Applications
Methyl 3,5-dichloro-4-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
Mode of Action
It’s known that many similar compounds exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
It’s known that many similar compounds can affect various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
It’s known that many similar compounds are well-absorbed and widely distributed in the body, metabolized by various enzymes, and excreted in the urine and feces .
Result of Action
It’s known that many similar compounds can exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3,5-dichloro-4-hydroxybenzoate. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . Moreover, this compound is a byproduct of chlorination of parabens, which are frequently detected in the effluents of wastewater treatment plants and surface water bodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloro-4-hydroxybenzoate can be synthesized through the esterification of 3,5-dichloro-4-hydroxybenzoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include refluxing the mixture of the acid and methanol under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 3,5-dichloro-4-hydroxybenzoic acid and methanol into a reactor, where the esterification reaction occurs. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-4-hydroxybenzoic acid and methanol in the presence of a strong acid or base.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, while the ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used, with the reaction conducted under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Ester Hydrolysis: The primary products are 3,5-dichloro-4-hydroxybenzoic acid and methanol.
Oxidation and Reduction: Products include carbonyl derivatives or reduced alcohols, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 3-chloro-4-hydroxybenzoate
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3,5-dimethyl-4-hydroxybenzoate
Uniqueness
Methyl 3,5-dichloro-4-hydroxybenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the chlorine atoms and the hydroxyl group also influences its physicochemical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
methyl 3,5-dichloro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOOQFHBGTLAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186991 | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-59-5 | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3337-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can acclimated activated sludge effectively remove Methyl 3,5-dichloro-4-hydroxybenzoate from wastewater?
A1: Yes, the research indicates that acclimated activated sludge can significantly enhance the removal of this compound from wastewater. [] The study demonstrated that biodegradation plays a major role in this removal process. [] The maximal degradation rate constant for this compound was determined to be 0.2534. []
Q2: What happens to this compound during the acclimated activated sludge treatment?
A2: While the research confirms the enhanced removal of this compound, it also reveals the presence of degradation intermediate products in the water phase after the acclimation process. [] This suggests that while biodegradation occurs, complete mineralization might not be achieved, and further investigation into the identity and potential risks of these degradation products is warranted.
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